5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS number
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS number
An In-Depth Technical Guide to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Core Topic: 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS Number: 404964-34-7[1][2]
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust synthetic methodology, and explores the mechanistic principles governing its reactivity. Emphasis is placed on its primary application in the construction of sulfonamides, a prevalent pharmacophore in numerous therapeutic agents. By integrating field-proven insights with authoritative references, this guide serves as a critical resource for professionals engaged in drug discovery and development, offering both theoretical grounding and practical, actionable protocols.
Introduction and Strategic Importance
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a specialized chemical intermediate distinguished by its fused heterocyclic core and highly reactive sulfonyl chloride moiety. The benzothiophene scaffold is a prominent feature in a variety of biologically active compounds. The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[3] Consequently, this reagent serves as an invaluable precursor for synthesizing complex molecular architectures, particularly for screening libraries in drug discovery programs. Its utility lies in its ability to readily react with nucleophiles, primarily amines, to form stable sulfonamide linkages, a cornerstone of many pharmaceutical compounds.[4]
Physicochemical and Safety Data
A precise understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting. The key data for 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride are summarized below.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 404964-34-7 | [1][2] |
| Molecular Formula | C₉H₆ClFO₂S₂ | [1][2] |
| Molecular Weight | 264.72 g/mol | [2] |
| MDL Number | MFCD02091512 | [1][2] |
| SMILES | CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl | [1] |
| InChIKey | ZPXXCKVUFYURAU-UHFFFAOYSA-N | [1] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Signal Word | Danger | [2] |
| Pictograms | GHS05 (Corrosion), GHS06 (Acute Toxicity) | [2] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled) | [2] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [2] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage temperature: 2-8°C.[5] |
Synthesis Pathway and Experimental Protocol
The synthesis of aryl sulfonyl chlorides is a foundational transformation in organic chemistry. While multiple methods exist, chlorosulfonation of the parent aromatic or heteroaromatic ring is a direct and widely employed strategy.[6] This approach involves the reaction of the substrate with a powerful chlorosulfonating agent, typically chlorosulfonic acid.
Retrosynthetic Logic and Mechanistic Considerations
The most logical and industrially scalable synthesis of the title compound begins with the parent heterocycle, 5-fluoro-3-methyl-1-benzothiophene. The sulfonyl chloride group is installed via an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, +SO₂Cl, or more accurately, sulfur trioxide (a potent electrophile) which is subsequently chlorinated. The reaction is directed to the 2-position of the benzothiophene ring, which is electronically activated and sterically accessible.
Causality of Experimental Choices:
-
Reagent: Chlorosulfonic acid is a highly reactive and cost-effective reagent for this transformation. An excess is typically used to serve as both reagent and solvent.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the substrate is critical to prevent uncontrolled side reactions, charring, and degradation of the starting material.
-
Quenching: The reaction is quenched by slowly pouring the mixture onto crushed ice. This procedure serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, facilitating its isolation.[7]
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established methods for chlorosulfonation and must be performed with appropriate safety precautions in a fume hood.
-
Preparation: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Reagent Charging: Carefully charge the flask with chlorosulfonic acid (4.0 eq.). Begin stirring and allow the acid to cool to 0 °C.
-
Substrate Addition: Dissolve 5-fluoro-3-methyl-1-benzothiophene (1.0 eq.) in a minimal amount of dry dichloromethane. Add this solution dropwise to the cold, stirring chlorosulfonic acid via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) if a suitable method is developed.
-
Quenching and Isolation: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the isolated solid under high vacuum to a constant weight. The crude product can be used directly or recrystallized from a suitable solvent (e.g., hexane/ethyl acetate) for higher purity.
Chemical Reactivity and Applications
The synthetic utility of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high reactivity allows for efficient bond formation with a wide range of nucleophiles.[4]
Core Reactivity: Sulfonamide Formation
The most prominent application is the synthesis of sulfonamides via reaction with primary or secondary amines.[4] This reaction is fundamental in medicinal chemistry for accessing a vast chemical space of potential drug candidates.
Mechanistic Rationale:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Base Requirement: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the acid and drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Self-Validation: The protocol is self-validating as the formation of the sulfonamide product results in a significant change in polarity compared to the starting materials, allowing for easy monitoring by TLC and straightforward purification by column chromatography or recrystallization.
Diagram 2: General Reactivity Pathway
Caption: Reaction of the sulfonyl chloride with an amine.
Step-by-Step Protocol for Sulfonamide Synthesis
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) and a suitable base like triethylamine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (1.05 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the amine starting material by TLC.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Diagram 3: Role in Drug Discovery
Caption: Use as a building block in discovery chemistry.
References
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
El-Gazzar, A. B. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Parra-Cid, C., et al. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
Sources
- 1. amadischem.com [amadischem.com]
- 2. 404964-34-7|5-Fluoro-3-Methylbenzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 166964-33-6|5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride + Nucleophile (Nu-H)
Trigonal Bipyramidal Intermediate/Transition State
Substituted Product + HCl
